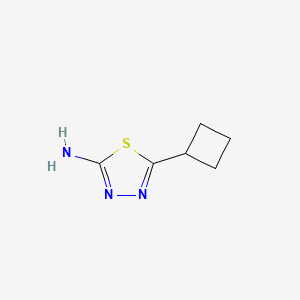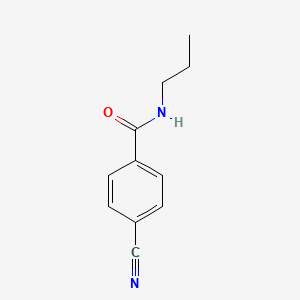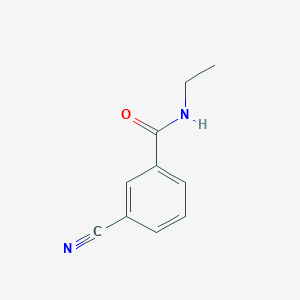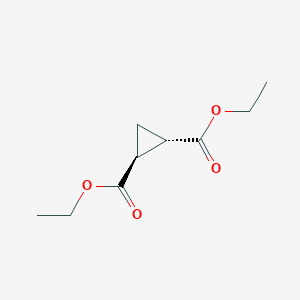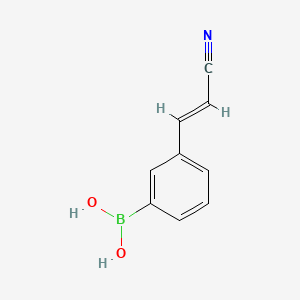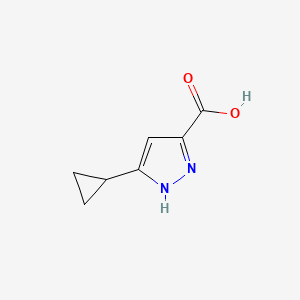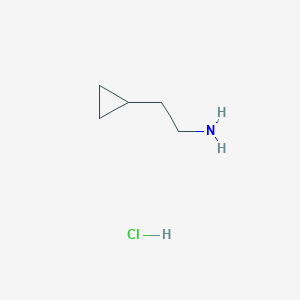
5-Cyano-2-cyclopentyloxypyridine
Overview
Description
Scientific Research Applications
Antitumor Activity
5-Cyano-2-cyclopentyloxypyridine has been investigated for its antitumor potential. Researchers have designed, synthesized, and evaluated novel derivatives containing an acrylamide group. Among these, compound 20y demonstrated potent cytotoxicity against prostate cancer cells (PC-3) with an IC50 of 2.75 ± 0.08 μM. Additionally, it inhibited colony formation, migration, and invasion of PC-3 cells, suggesting its potential as a lead compound for developing antitumor agents targeting prostate cancer .
Bioisosteric Modification
Cyanide, acting as a bioisostere of carbonyl, can alter the physicochemical properties of small molecules. When introduced into compounds, cyanide enhances their metabolic stability. In the case of 5-Cyano-2-cyclopentyloxypyridine, this modification contributes to its bioactivity and potential therapeutic applications .
Electrophilic Michael Acceptors
The acryloyl group in 5-Cyano-2-cyclopentyloxypyridine serves as an electrophilic Michael acceptor. It covalently binds with amino acids in target proteins, enhancing the affinity between the compound and its target. This property has broad applications in drug development, exemplified by compounds like Avitinib and Ibrutinib .
Antiviral Research
While specific studies on 5-Cyano-2-cyclopentyloxypyridine’s antiviral activity are limited, its pyrimidine scaffold suggests potential in this area. Pyrimidine derivatives have historically exhibited antiviral properties, making further investigation worthwhile .
Antibacterial and Antifungal Properties
Given the diverse biological activities associated with pyrimidine derivatives, exploring the antibacterial and antifungal potential of 5-Cyano-2-cyclopentyloxypyridine is relevant. Similar compounds have demonstrated efficacy against bacterial and fungal pathogens .
Metabolic Disorders and Antidiabetic Applications
Pyrimidine derivatives have been investigated for their antidiabetic properties. While specific data on 5-Cyano-2-cyclopentyloxypyridine’s effects are scarce, its structural features warrant exploration in the context of metabolic disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-cyclopentyloxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLUNYPHAGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopentyloxy)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



